HS148

Description

Properties

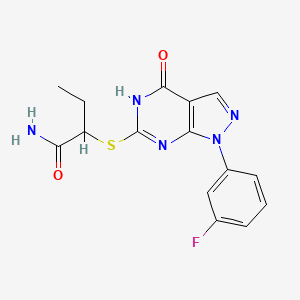

Molecular Formula |

C15H14FN5O2S |

|---|---|

Molecular Weight |

347.4 g/mol |

IUPAC Name |

2-[[1-(3-fluorophenyl)-4-oxo-5H-pyrazolo[5,4-d]pyrimidin-6-yl]sulfanyl]butanamide |

InChI |

InChI=1S/C15H14FN5O2S/c1-2-11(12(17)22)24-15-19-13-10(14(23)20-15)7-18-21(13)9-5-3-4-8(16)6-9/h3-7,11H,2H2,1H3,(H2,17,22)(H,19,20,23) |

InChI Key |

IQWUQCPIOBQMPK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)N)SC1=NC2=C(C=NN2C3=CC(=CC=C3)F)C(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of the DAPK3 Inhibitor: HS148

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase that plays a pivotal, albeit complex, role in a multitude of cellular processes. Its functional diversity, implicated in everything from apoptosis and autophagy to cell proliferation and migration, has positioned it as a significant target for therapeutic intervention in various diseases, including cancer and hypertension.[1][2] HS148 has been identified as a selective inhibitor of DAPK3, serving as a critical chemical probe to dissect its signaling pathways and as a potential lead compound for drug development. This document provides a comprehensive overview of the mechanism of action of this compound, detailing the multifaceted signaling networks of DAPK3, the inhibitor's quantitative biochemical data, and the general experimental methodologies used for its characterization.

DAPK3: A Multifunctional Serine/Threonine Kinase

DAPK3 is a member of the DAPK family of kinases, which are linked to various forms of cell death.[3] However, its role is highly context-dependent, acting as both a tumor suppressor and a promoter of oncogenic pathways in different cellular environments.[1][2][4] The kinase regulates fundamental cellular activities through its interaction with and phosphorylation of a wide array of substrates.

Key cellular processes regulated by DAPK3 include:

-

Apoptosis and Autophagy: DAPK3 can induce apoptosis and is involved in starvation-induced autophagy by regulating autophagosome formation.[1][2] It directly phosphorylates and activates ULK1, a key autophagy-initiating kinase, a function crucial for its tumor-suppressor role in gastric cancer.[5]

-

Cell Proliferation and Migration: In contrast to its pro-death functions, DAPK3 can also promote cell proliferation and migration. It has been shown to drive proliferation in colon and prostate cancer cells through pathways like Wnt/β-catenin and ERK/c-Myc signaling.[1][4][6] Its role in phosphorylating myosin light chain 2 (MLC2) is central to its regulation of cytoskeletal dynamics, cell migration, and smooth muscle contraction.[7]

-

Tumor-Intrinsic Immunity: DAPK3 is a critical component of the tumor-intrinsic immune response. It is essential for activating the STING (stimulator of interferon genes) pathway, which senses cytosolic DNA as a danger signal.[8][9] DAPK3 stabilizes STING protein and is required for its subsequent activation of TBK1 and induction of type I interferons, thereby driving anti-tumor immunity.[9][10]

-

Vascular Function and Inflammation: In vascular smooth muscle cells, DAPK3 is involved in calcium sensitization and contraction.[11] It also mediates vascular inflammation by promoting the production of reactive oxygen species (ROS) and activating pro-inflammatory signaling cascades involving JNK and p38.[1][4]

This compound: A Selective DAPK3 Inhibitor

This compound is a small molecule compound developed as a selective inhibitor of DAPK3.[3][4][12][13][14] Its primary mechanism of action is the direct inhibition of the kinase's catalytic activity. As with most small molecule kinase inhibitors, this compound likely functions as an ATP-competitive inhibitor, binding to the ATP pocket within the DAPK3 catalytic domain. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the propagation of signals along the DAPK3-mediated pathways.

Quantitative Inhibitor Data

The potency and selectivity of kinase inhibitors are critical metrics for their utility as research tools and therapeutic candidates. This compound demonstrates high affinity for DAPK3. The table below summarizes the available quantitative data for this compound and other relevant DAPK3 inhibitors for comparative purposes.

| Inhibitor | Target(s) | Kᵢ (Inhibition Constant) | IC₅₀ (Half-maximal Inhibitory Conc.) | Reference(s) |

| This compound | DAPK3 | 119 nM | Not specified | [3][12][13][14] |

| HS94 | DAPK3 | 126 nM | Not specified | [15] |

| HS38 | DAPK3, PIM3 | Kd = 280 nM (for DAPK3) | Not specified | [3] |

| HS56 | DAPK3, PIM3 | 315 nM (for DAPK3) | Not specified | [15] |

| TC-DAPK 6 | DAPK1, DAPK3 | Not specified | 225 nM (for DAPK3) | [3] |

Note: Kᵢ (inhibition constant) and Kd (dissociation constant) are direct measures of binding affinity, while IC₅₀ is a functional measure of inhibition potency that can be influenced by experimental conditions (e.g., ATP concentration).

DAPK3 Signaling Pathways and Points of Inhibition

This compound allows for the targeted disruption of the diverse signaling cascades orchestrated by DAPK3. The following diagram illustrates the central role of DAPK3 in various pathways and the point of intervention by an inhibitor like this compound.

Caption: DAPK3 integrates various upstream signals to regulate diverse downstream cellular functions. This compound acts by directly inhibiting DAPK3's kinase activity.

Experimental Protocols for Inhibitor Characterization

While specific, detailed protocols for the development of this compound are proprietary, this section outlines the standard methodologies employed in the discovery and characterization of a kinase inhibitor like this compound.[16]

In Vitro Kinase Assays

The primary evaluation of a kinase inhibitor involves direct measurement of its effect on the kinase's enzymatic activity.

-

Objective: To determine the potency (e.g., IC₅₀ or Kᵢ) of the inhibitor against purified DAPK3 enzyme.

-

General Protocol:

-

Reagents: Recombinant human DAPK3, a specific peptide substrate (e.g., a synthetic peptide with a known DAPK3 phosphorylation site), ATP (often radiolabeled [γ-³²P]ATP or modified for fluorescence-based detection), and the inhibitor (this compound) at various concentrations.

-

Reaction: The kinase, substrate, and inhibitor are incubated in a suitable reaction buffer. The reaction is initiated by adding ATP.

-

Detection: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves capturing the substrate on a membrane and measuring incorporated radioactivity. In fluorescence-based assays (e.g., Z'-LYTE™), the signal changes upon phosphorylation.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control (e.g., DMSO vehicle). The data are fitted to a dose-response curve to determine the IC₅₀ value. Kᵢ values are typically derived from these data using the Cheng-Prusoff equation.

-

Cellular Target Engagement and Pathway Analysis

These assays confirm that the inhibitor can access and modulate DAPK3 within a cellular context.

-

Objective: To measure the effect of this compound on the phosphorylation of known DAPK3 substrates in cells.

-

General Protocol (Western Blotting):

-

Cell Treatment: Culture appropriate cells (e.g., vascular smooth muscle cells, cancer cell lines) and treat them with varying concentrations of this compound for a defined period.

-

Lysis and Protein Quantification: Harvest the cells, lyse them to extract total protein, and determine the protein concentration.

-

Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for a phosphorylated DAPK3 substrate (e.g., phospho-MLC2) and for the total amount of that substrate and DAPK3.

-

Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total substrate, which indicates the level of DAPK3 inhibition.

-

In Vivo Efficacy Models

Animal models are used to assess the physiological effects of DAPK3 inhibition.

-

Objective: To evaluate the impact of this compound on a disease-relevant physiological process, such as blood pressure.

-

General Protocol (Hypertension Model):

-

Model: Use a relevant animal model, such as spontaneously hypertensive rats (SHR) or RenTG mice, which exhibit high DAPK3 expression and activity in their vasculature.[4]

-

Administration: Administer this compound or a vehicle control to the animals via a suitable route (e.g., intravenous infusion).

-

Monitoring: Continuously monitor physiological parameters, such as systolic blood pressure (SBP), using telemetry or tail-cuff methods.

-

Analysis: Compare the physiological readouts between the inhibitor-treated and vehicle-treated groups to determine efficacy. It is noteworthy that while other DAPK3 inhibitors showed effects, one study reported that this compound did not significantly affect SBP upon infusion in mice, suggesting potential complexities in its in vivo action or compensatory mechanisms.[11]

-

The following diagram illustrates a typical workflow for the discovery and validation of a kinase inhibitor.

Caption: A generalized workflow for the development and characterization of a selective kinase inhibitor like this compound.

Conclusion

This compound is a valuable tool for the biomedical research community, enabling the selective inhibition of DAPK3. Its mechanism of action—the direct suppression of DAPK3's catalytic activity—interrupts a wide range of signaling pathways crucial for both normal physiology and disease pathology. By blocking DAPK3, this compound can modulate complex processes such as apoptosis, innate immunity, cell migration, and vascular tone. The quantitative data establish its potency, and while detailed protocols are not public, the standard methodologies for its characterization are well-established. Further investigation using this compound and similar compounds will continue to unravel the intricate biology of DAPK3 and assess its full potential as a therapeutic target in oncology, immunology, and cardiovascular disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Network analysis identifies DAPK3 as a potential biomarker for lymphatic invasion and colon adenocarcinoma prognosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Novel Functions of Death-Associated Protein Kinases through Mitogen-Activated Protein Kinase-Related Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DAPK3 inhibits gastric cancer progression via activation of ULK1-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DAPK3 death associated protein kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 7. Cancer-Associated Loss-of-Function Mutations Implicate DAPK3 as a Tumor Suppressing Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]

- 14. This compound | DAPK 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]

- 15. DAPK | DC Chemicals [dcchemicals.com]

- 16. chemicalkinomics.com [chemicalkinomics.com]

The Role of HS1 in Hematopoietic Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hematopoietic lineage cell-specific protein 1 (HS1), also known as HCLS1, is a 75-kDa protein predominantly expressed in cells of the hematopoietic lineage. It functions as a critical adaptor protein and a substrate for Src family and Syk protein-tyrosine kinases. Emerging evidence has highlighted the central role of HS1 in integrating signals from antigen receptors and other cell surface receptors to regulate a multitude of cellular processes, including apoptosis, proliferation, cell migration, and immune synapse formation. This technical guide provides an in-depth overview of the function of HS1 in cell signaling, with a focus on its molecular interactions, downstream signaling pathways, and the experimental methodologies used to elucidate its function.

Core Function and Mechanism of Action

HS1 is characterized by the presence of multiple protein-protein interaction domains, including an N-terminal Arp2/3 binding region, a series of cortactin repeats, and a C-terminal SH3 domain. Upon cellular activation, such as through B-cell receptor (BCR) or T-cell receptor (TCR) engagement, HS1 undergoes rapid tyrosine phosphorylation at key residues, primarily Tyr378 and Tyr-397.[1] This phosphorylation is synergistically mediated by Src family kinases (e.g., Lyn) and Syk.[1]

Phosphorylated HS1 acts as a scaffold, recruiting a variety of downstream signaling molecules to form a signaling complex. These interacting partners include Vav1, phospholipase C gamma 1 (PLCγ1), and SLP-76. The formation of this complex is essential for the propagation of downstream signals, leading to calcium mobilization, activation of transcription factors, and regulation of the actin cytoskeleton.

HS1 in B-Cell Signaling and Apoptosis

In B-lymphocytes, HS1 is a major substrate of the protein-tyrosine kinases activated upon antigen receptor cross-linking.[2] The phosphorylation of HS1 is a critical event in the signaling cascade that determines the fate of the B-cell, influencing both proliferation and apoptosis.[1] Studies using the WEHI-231 B-cell line have shown that cells with low HS1 expression are resistant to BCR-mediated apoptosis. Re-expression of wild-type HS1, but not a phosphorylation-deficient mutant (Tyr378Phe, Tyr397Phe), restores sensitivity to apoptosis, indicating that tyrosine phosphorylation of HS1 is required for this process.[1][3] Furthermore, under the synergistic action of Lyn and Syk, wild-type HS1, but not the phosphorylation-deficient mutant, translocates to the nucleus, suggesting that nuclear localization of HS1 may be a prerequisite for B-cell apoptosis.[1]

HS1 in T-Cell Signaling and Immune Synapse Formation

HS1 plays a crucial role in T-cell activation and the formation of the immunological synapse, the specialized interface between a T-cell and an antigen-presenting cell. Upon TCR stimulation, HS1 is recruited to the immune synapse and is essential for the accumulation and stabilization of F-actin at this site. This actin-regulatory function of HS1 is dependent on its tyrosine phosphorylation. HS1-deficient T-cells exhibit defective calcium influx and reduced production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and differentiation.

HS1 in Platelet Activation

In platelets, HS1 is involved in the signaling pathways downstream of the glycoprotein VI (GPVI) collagen receptor and protease-activated receptors (PARs). Stimulation of these receptors leads to the tyrosine phosphorylation of HS1 in a Gq- and Src kinase-dependent manner. While some studies have suggested a role for HS1 in platelet aggregation and secretion, other research using HS1 knockout mice has indicated that HS1 may not play a major role in platelet function, suggesting possible redundancy with its homolog cortactin.[4]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the function of HS1.

| Parameter | Agonist | Wild-Type (WT) Platelets | HS1 -/- Platelets | Reference |

| Platelet Aggregation (%) | Thrombin | No significant difference | No significant difference | [5] |

| Collagen | No significant difference | No significant difference | [5] | |

| CRP | No significant difference | No significant difference | [5] | |

| ATP Secretion | Thrombin | No significant difference | No significant difference | [5] |

| Collagen | No significant difference | No significant difference | [5] | |

| CRP | No significant difference | No significant difference | [5] | |

| Table 1: Platelet Function in HS1 Knockout Mice. |

| Cell Line | Condition | Number of Invading Cells (Mean ± SD) | P-value | Reference |

| LINC00152-siRNA | --- | 9.67 ± 4.73 | P= 0.005 (compared to NC) | [6] |

| MIR22HG-siRNA | --- | 45.67 ± 10.02 | P= 0.590 (compared to NC) | [6] |

| PVT1-siRNA | --- | 41.00 ± 19.31 | P= 0.347 (compared to NC) | [6] |

| NC group | --- | 57.00 ± 12.53 | --- | [6] |

| Table 2: Effect of siRNA-mediated Knockdown on Cell Invasion. |

| Cell Line | Condition | Number of Migrating Cells (Mean ± SD) | P-value | Reference |

| NC shRNA-SW620 | --- | Not specified | --- | [7] |

| PGC-1α shRNA-1/pCMV6-SW620 | --- | Decreased compared to control | *** p < 0.001 | [7] |

| PGC-1α shRNA-1/LARS1-SW620 | --- | Increased compared to PGC-1α shRNA-1/pCMV6 | ## p < 0.01 | [7] |

| Table 3: Effect of shRNA-mediated Knockdown on Cell Migration. |

| Cell Line | Condition | Number of Invading Cells (Mean ± SD) | P-value | Reference |

| NC shRNA-SW620 | --- | Not specified | --- | [7] |

| PGC-1α shRNA-1/pCMV6-SW620 | --- | Decreased compared to control | *** p < 0.001 | [7] |

| PGC-1α shRNA-1/LARS1-SW620 | --- | Increased compared to PGC-1α shRNA-1/pCMV6 | ### p < 0.001 | [7] |

| Table 4: Effect of shRNA-mediated Knockdown on Cell Invasion. |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. Role of Tyrosine Phosphorylation of HS1 in B Cell Antigen Receptor-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tus.elsevierpure.com [tus.elsevierpure.com]

- 3. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 4. Studies on the actin-binding protein HS1 in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PGC-1α Regulates Cell Proliferation, Migration, and Invasion by Modulating Leucyl-tRNA Synthetase 1 Expression in Human Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of HS148: A Selective DAPK3 Inhibitor for Research in Vascular Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 18, 2025

Abstract

HS148 is a potent and selective small molecule inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). With a high affinity for DAPK3, this compound serves as a critical chemical probe for elucidating the physiological and pathophysiological roles of this kinase, particularly in the regulation of vascular smooth muscle contraction and hypertension. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its kinase selectivity. The information presented herein is intended to support further research into the therapeutic potential of DAPK3 inhibition.

Introduction

Death-Associated Protein Kinase 3 (DAPK3) is a calcium-independent serine/threonine kinase that plays a significant role in a variety of cellular processes, including apoptosis, cell migration, and smooth muscle contraction. In the context of vascular physiology, DAPK3 is a key mediator of calcium sensitization of the contractile apparatus in smooth muscle cells. Elevated DAPK3 activity is associated with increased vascular tone and hypertension. Consequently, the development of selective DAPK3 inhibitors is of great interest for both basic research and as a potential therapeutic strategy for cardiovascular diseases.

This compound emerged from a focused drug discovery program aimed at developing selective inhibitors of the DAPK family. It is a derivative of the pyrazolo[3,4-d]pyrimidinone scaffold, a core structure found in many kinase inhibitors. This compound was developed from the lead compound HS38 and is closely related to other DAPK3 inhibitors such as HS94 and the dual Pim/DAPK3 inhibitor HS56.[1] Its high selectivity for DAPK3 over other kinases, including the closely related Pim kinases, makes it a valuable tool for dissecting the specific functions of DAPK3.

Physicochemical Properties and Quantitative Data

This compound is a white to off-white solid with the following properties:

| Property | Value | Reference |

| Molecular Formula | C15H14FN5O2S | [2] |

| Molecular Weight | 347.37 g/mol | [2] |

| CAS Number | 1892595-16-2 | [2][3] |

| Appearance | White to off-white solid | [2] |

Table 1: Physicochemical Properties of this compound.

The primary biological activity of this compound is its potent and selective inhibition of DAPK3. The following table summarizes its known inhibitory activities.

| Target Kinase | Assay Type | Value | Reference |

| DAPK3 | Ki | 119 nM | [2][3][4][5][6] |

| Pim Kinases | Selectivity | >10-fold vs. DAPK3 | [3][6][7] |

Table 2: In Vitro Inhibitory Activity of this compound.

Synthesis of this compound

The synthesis of this compound is based on the modification of the pyrazolo[3,4-d]pyrimidinone scaffold of its precursor, HS38. The detailed synthetic route is described in the supplementary information of Carlson et al., 2018. While the full step-by-step protocol is proprietary, the general approach involves the functionalization of the HS38 core. The synthesis of HS38 itself is detailed in Carlson et al., 2013. The general synthetic scheme for this class of compounds starts with the construction of the pyrazole ring, followed by the annulation of the pyrimidinone ring system. Subsequent modifications at specific positions of the scaffold lead to the final products, including this compound.

Experimental Protocols

Radioactive Kinase Inhibition Assay ([32P]ATP Filter-Binding Assay)

The inhibitory activity of this compound against DAPK3 and other kinases was determined using a radioactive filter-binding assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by the kinase.

Materials:

-

Purified recombinant DAPK3 enzyme

-

Substrate peptide (e.g., Myosin Light Chain 20)

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

This compound (dissolved in DMSO)

-

P81 phosphocellulose filter plates

-

Phosphoric acid wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate peptide, and this compound at various concentrations in the kinase reaction buffer.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding phosphoric acid.

-

Spot the reaction mixture onto the P81 phosphocellulose filter plate. The substrate peptide will bind to the filter, while the unreacted ATP will not.

-

Wash the filter plate multiple times with the phosphoric acid wash buffer to remove unincorporated [γ-32P]ATP.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase activity remaining at each inhibitor concentration and determine the IC50 or Ki value by fitting the data to a dose-response curve.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the direct inhibition of DAPK3's catalytic activity. In vascular smooth muscle cells, DAPK3 is a key component of the calcium sensitization pathway, which allows for sustained contraction at low intracellular calcium levels.

DAPK3 Signaling in Smooth Muscle Contraction

Agonist stimulation of G-protein coupled receptors (GPCRs) on the surface of smooth muscle cells activates the small GTPase RhoA. RhoA, in turn, activates Rho-associated kinase (ROCK). Both ROCK and DAPK3 can phosphorylate the myosin phosphatase targeting subunit 1 (MYPT1), which is a regulatory subunit of myosin light chain phosphatase (MLCP). Phosphorylation of MYPT1 inhibits the activity of MLCP. Since MLCP is responsible for dephosphorylating the myosin light chain 20 (MLC20), its inhibition leads to a net increase in phosphorylated MLC20. Phosphorylated MLC20 promotes the interaction between actin and myosin, leading to smooth muscle contraction. This compound, by inhibiting DAPK3, prevents the phosphorylation of MYPT1, thereby promoting MLCP activity, reducing MLC20 phosphorylation, and leading to vasorelaxation.

Experimental Workflow for Evaluating this compound in Vascular Smooth Muscle

A typical workflow to assess the efficacy of this compound in ex vivo vascular tissue involves isolating arterial rings, mounting them in an organ bath for tension recording, and then measuring the contractile response to various stimuli in the presence and absence of the inhibitor.

Selectivity Profile

The utility of a chemical probe is largely defined by its selectivity. This compound was designed to be a selective inhibitor of DAPK3. While a comprehensive kinome-wide screen for this compound has not been published, it has been shown to have greater than 10-fold selectivity for DAPK3 over the Pim family of kinases.[3][6][7] This is a significant improvement over the lead compound HS38, which also inhibits Pim-3 with high potency. The development of this compound and the related compound HS94, which also shows high selectivity for DAPK3, was crucial in demonstrating that the vasorelaxant effects of dual Pim/DAPK3 inhibitors like HS56 are not solely due to DAPK3 inhibition.[1]

Applications and Future Directions

This compound is a valuable research tool for investigating the diverse biological roles of DAPK3. Its primary application to date has been in the field of cardiovascular physiology to probe the mechanisms of vascular smooth muscle contraction and the potential of DAPK3 as a therapeutic target for hypertension.

Future research directions could include:

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of hypertension and other cardiovascular diseases.

-

Exploring other therapeutic areas: Investigating the role of DAPK3 in other diseases, such as cancer and neurodegenerative disorders, using this compound as a chemical probe.

-

Structural biology: Determining the co-crystal structure of this compound bound to DAPK3 to guide the design of next-generation inhibitors with improved potency and selectivity.

-

Comprehensive selectivity profiling: Conducting a full kinome scan to fully characterize the selectivity of this compound and identify any potential off-target effects.

Conclusion

This compound is a potent and selective DAPK3 inhibitor that has proven to be an invaluable tool for dissecting the role of this kinase in vascular smooth muscle physiology. This technical guide has provided an overview of its discovery, synthesis, and biological characterization. The detailed protocols and pathway diagrams are intended to facilitate its use in the laboratory and to spur further investigation into the therapeutic potential of targeting DAPK3. As our understanding of the complex roles of DAPK3 in health and disease continues to grow, selective chemical probes like this compound will remain at the forefront of this research.

References

- 1. The endosomal adaptor protein APPL1 impairs the turnover of leading edge adhesions to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organ-specific off-target effects of Pim/ZIP kinase inhibitors suggest lack of contractile Pim kinase activity in prostate, bladder, and vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescence linked enzyme chemoproteomic strategy for discovery of a potent and selective DAPK1 and ZIPK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Targeting Pim Kinases and DAPK3 to Control Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]

- 7. Novel ATPase of SNF2-like Protein Family Interacts with Androgen Receptor and Modulates Androgen-dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to HS148 (CAS number 1892595-16-2): A Selective DAPK3 Inhibitor

This technical guide provides a comprehensive overview of the core properties of HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical characteristics, biological activity, and its role in modulating key signaling pathways.

Core Properties of this compound

This compound is a potent and selective small molecule inhibitor of DAPK3, a serine/threonine kinase implicated in a variety of cellular processes, including apoptosis, autophagy, and the regulation of the cytoskeleton.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1892595-16-2 | [1] |

| Molecular Formula | C₁₅H₁₄FN₅O₂S | [1] |

| Molecular Weight | 347.37 g/mol | [1] |

| Chemical Name | 2-((1-(3-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanamide | [1] |

| Appearance | White to off-white solid | [2] |

Biological Activity

| Parameter | Value | Target | Notes | Reference |

| Ki | 119 nM | DAPK3 | [3][4] | |

| Selectivity | >10-fold selectivity over Pim kinases | Pim kinases | [5] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the specific inhibition of DAPK3. DAPK3 is a critical node in several signaling pathways that regulate fundamental cellular processes. Recent research has highlighted its involvement in the STING-IFN-β and Hippo-YAP pathways.

DAPK3 and the STING-IFN-β Pathway

DAPK3 has been identified as a key regulator of the STING (Stimulator of Interferon Genes) pathway, which is crucial for the innate immune response to cytosolic DNA.[6][7] DAPK3 is believed to positively regulate STING activation, leading to the production of type I interferons (IFN-β) and the subsequent anti-tumor immune response.[6][8] Inhibition of DAPK3 by molecules like this compound could therefore modulate this immune signaling cascade.

Caption: DAPK3-mediated regulation of the STING pathway and its inhibition by this compound.

DAPK3 and the Hippo-YAP Pathway

DAPK3 has also been implicated in the regulation of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. DAPK3 inhibition has been shown to impact the phosphorylation and nuclear localization of Yes-associated protein (YAP), a core component of the Hippo pathway.[3] This suggests a role for DAPK3 in controlling cell growth and tissue regeneration.

Caption: this compound's potential influence on the Hippo-YAP signaling pathway via DAPK3.

Experimental Protocols

In Vitro DAPK3 Kinase Inhibition Assay (Radiometric)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of DAPK3.

Materials:

-

Recombinant human DAPK3 enzyme

-

DAPK3 substrate peptide (e.g., a synthetic peptide containing the DAPK3 phosphorylation motif)

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphocellulose paper

-

0.75% Phosphoric acid

-

Scintillation counter and vials

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, DAPK3 substrate peptide, and recombinant DAPK3 enzyme.

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

-

Calculate the percentage of DAPK3 inhibition for each concentration of this compound and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of this compound on the viability and proliferation of cells.

Materials:

-

Cells of interest (e.g., a cancer cell line known to express DAPK3)

-

Complete cell culture medium

-

This compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Multi-well spectrophotometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and a vehicle control) and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of DAPK3 Signaling

This method is used to detect changes in the phosphorylation status of DAPK3 substrates or downstream signaling molecules following treatment with this compound.

Materials:

-

Cells of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Myosin Light Chain 2, anti-total-Myosin Light Chain 2, anti-DAPK3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture and treat cells with this compound as required.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the band intensities to determine the effect of this compound on protein phosphorylation or expression levels.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.

Caption: A generalized workflow for the in vitro characterization of this compound.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of DAPK3 in cellular signaling. Its selectivity makes it a precise probe for dissecting DAPK3-mediated pathways, particularly in the context of innate immunity and cell proliferation. The experimental protocols and workflows outlined in this guide provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of targeting DAPK3 with inhibitors like this compound. Further research is warranted to explore the full spectrum of its biological activities and its potential applications in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. DAPK | DC Chemicals [dcchemicals.com]

- 6. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Characterization of the HS148 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of HS148, a selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3). This document details the inhibitor's known biochemical properties, outlines key experimental protocols for its characterization, and visualizes the relevant signaling pathways and experimental workflows.

Introduction to this compound and its Target, DAPK3

This compound is a small molecule inhibitor identified as a selective antagonist of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK). DAPK3 is a calcium-independent serine/threonine kinase that plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, cell proliferation, and smooth muscle contraction.[1][2] Emerging evidence also implicates DAPK3 as a key regulator of the innate immune system through its positive regulation of the STING (Stimulator of Interferon Genes) pathway.[3][4] Given its involvement in these fundamental pathways, DAPK3 has emerged as a promising therapeutic target for various diseases, including cancer and hypertension. This compound offers a valuable tool for elucidating the physiological and pathological functions of DAPK3.

Quantitative Data Summary

This section summarizes the available quantitative data for the this compound inhibitor. Further experimental validation is recommended to expand upon these values.

Table 1: Biochemical Potency and Selectivity of this compound

| Parameter | Value | Target | Notes |

| Ki | 119 nM | DAPK3 | Inhibition constant, indicating high-affinity binding.[5][6] |

| Selectivity | >10-fold | Pim Kinases | Demonstrates selectivity over the Pim kinase family.[5] |

| Selectivity | >20-fold (for HS94) | Pim Kinases | A related DAPK3 inhibitor, HS94 (Ki = 126 nM), shows even greater selectivity.[7] |

Table 2: Cellular Activity of this compound (Hypothetical Data)

No specific IC50 data for this compound in cancer cell lines was identified in the public domain at the time of this report. The following table is a template for how such data would be presented. Researchers are encouraged to determine these values experimentally using the protocols outlined in Section 3.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| PC-3 | Prostate Adenocarcinoma | Data not available |

Table 3: Kinase Selectivity Profile of this compound (Hypothetical Data)

A comprehensive kinase selectivity profile for this compound is not publicly available. The following table illustrates how data from a kinase panel screen would be summarized. Researchers can utilize commercial services or in-house assays as described in Section 3 to generate this profile.

| Kinase | % Inhibition @ 1 µM this compound |

| DAPK3 | Expected high inhibition |

| PIM1 | Expected low inhibition |

| PIM2 | Expected low inhibition |

| PIM3 | Expected low inhibition |

| ROCK1 | Data not available |

| ... (additional kinases) | Data not available |

Detailed Experimental Protocols

This section provides detailed methodologies for the in vitro characterization of the this compound inhibitor.

DAPK3 Kinase Activity Assay (Radiometric)

This protocol is adapted from a standard radiometric kinase assay and can be used to determine the IC50 of this compound against DAPK3.

Materials:

-

Active recombinant DAPK3 enzyme

-

Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

-

Dithiothreitol (DTT)

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

This compound inhibitor (dissolved in DMSO)

-

Phosphocellulose P81 paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare the complete Kinase Assay Buffer by adding DTT to a final concentration of 0.25 mM just before use.

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

In a microcentrifuge tube, combine the following on ice:

-

Kinase Assay Buffer

-

Active DAPK3 enzyme (e.g., 50-100 ng)

-

This compound inhibitor at various concentrations (or DMSO for control)

-

-

Pre-incubate the enzyme and inhibitor mixture for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding a mixture of MBP (final concentration ~0.5 mg/mL) and [γ-³²P]ATP (final concentration ~100 µM, with ~1 µCi per reaction).

-

Incubate the reaction mixture for 20-30 minutes at 30°C.

-

Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper strip.

-

Wash the P81 paper strips three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Rinse the strips with acetone and allow them to air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This protocol describes a method to determine the effect of this compound on the viability of cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines (e.g., HCT116, A549, MCF-7)

-

Complete cell culture medium

-

This compound inhibitor (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression.

Kinase Selectivity Profiling

To determine the selectivity of this compound, it is recommended to screen the inhibitor against a large panel of kinases. This is typically performed as a fee-for-service by specialized companies or can be done in-house if a kinase panel is available. The general workflow is as follows:

Workflow:

-

Provide the this compound compound to the screening service or prepare it in-house.

-

The inhibitor is typically tested at a fixed concentration (e.g., 1 µM) against a panel of hundreds of kinases.

-

The activity of each kinase in the presence of the inhibitor is measured, often using a radiometric or luminescence-based assay.

-

The results are reported as the percentage of inhibition for each kinase.

-

Data is analyzed to identify off-target effects and to confirm the selectivity for DAPK3.

Signaling Pathways and Experimental Workflows

This section provides visual representations of the DAPK3 signaling pathway and a typical experimental workflow for inhibitor characterization.

Caption: DAPK3 signaling pathways in immunity, apoptosis, and cell regulation.

Caption: Experimental workflow for the in vitro characterization of this compound.

References

- 1. uniprot.org [uniprot.org]

- 2. mdpi.com [mdpi.com]

- 3. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING–IFN-β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The tumor suppressor kinase DAPK3 drives tumor-intrinsic immunity through the STING-IFN-β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DAPK | DC Chemicals [dcchemicals.com]

- 6. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]

- 7. selleckchem.com [selleckchem.com]

HS148: A Technical Guide to its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

HS148 is a potent and selective inhibitor of Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK).[1][2][3] With a reported inhibition constant (Ki) of 119 nM, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of DAPK3.[2][3] This document provides a detailed overview of the kinase selectivity profile of this compound, methodologies for its assessment, and an exploration of the DAPK3 signaling pathway.

Data Presentation: this compound Kinase Selectivity

The selectivity of a kinase inhibitor is paramount to its utility as a research tool and its potential as a therapeutic agent. While a comprehensive, kinome-wide scan for this compound is not publicly available, existing data demonstrates its selectivity for DAPK3 over certain other kinases.

| Kinase Target | Inhibition Constant (Ki) | Selectivity Notes | Assay Type |

| DAPK3 | 119 nM | Primary target | Biochemical |

| Pim kinases | > 1.19 µM (estimated) | Reported to have greater than 10-fold selectivity | Biochemical |

Table 1: Known kinase inhibition data for this compound. The Ki for Pim kinases is estimated based on the reported >10-fold selectivity.

Experimental Protocols: Kinase Inhibition Assay

The determination of a kinase inhibitor's potency and selectivity is typically achieved through in vitro kinase assays. A widely accepted and robust method is the radiometric kinase assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.

Radiometric Kinase Assay (Adapted for DAPK3)

This protocol outlines a standard procedure for determining the inhibitory activity of this compound against DAPK3.

Materials:

-

Recombinant human DAPK3 enzyme

-

DAPK3 substrate peptide (e.g., a peptide containing the recognition motif for DAPK3)

-

[γ-³²P]ATP (radiolabeled ATP)

-

Non-radiolabeled ATP

-

This compound compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Reaction Mixture Preparation: Prepare a master mix containing the kinase assay buffer, DAPK3 substrate peptide, and recombinant DAPK3 enzyme.

-

Assay Initiation: In a microcentrifuge tube or 96-well plate, combine the reaction mixture with the serially diluted this compound or DMSO (for the control). Pre-incubate for 10-15 minutes at room temperature.

-

Phosphorylation Reaction: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and non-radiolabeled ATP to each well. The final ATP concentration should be at or near the Km of DAPK3 for ATP to ensure accurate Ki determination. Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is within the linear range.[4]

-

Reaction Termination and Substrate Capture: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.[4] The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]ATP will not.

-

Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.[5]

-

Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.[5]

-

Data Analysis: The amount of radioactivity is proportional to the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation, taking into account the ATP concentration used in the assay.

Mandatory Visualization

DAPK3 Signaling Pathway

DAPK3 is a serine/threonine kinase involved in various cellular processes, including apoptosis, autophagy, and smooth muscle contraction.[6][7] It can be activated by various stress signals and is a component of the STING (Stimulator of Interferon Genes) pathway, playing a role in the innate immune response.[8]

Caption: DAPK3 signaling cascade and point of inhibition by this compound.

Experimental Workflow for Kinase Selectivity Profiling

The following diagram illustrates a typical workflow for determining the selectivity profile of a kinase inhibitor like this compound.

Caption: Workflow for radiometric kinase inhibitor profiling.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DAPK3抑制剂 | MCE [medchemexpress.cn]

- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. google.com [google.com]

- 6. DAPK3 - Wikipedia [en.wikipedia.org]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

The Multifaceted Role of DAPK3/ZIPK in Cellular Homeostasis and Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Core Summary: Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a serine/threonine kinase that has emerged as a critical regulator of a diverse array of cellular processes. From orchestrating programmed cell death and autophagy to controlling cell migration, smooth muscle contraction, and immune signaling, DAPK3's influence is far-reaching. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This guide provides a comprehensive technical overview of DAPK3's functions, the signaling pathways it governs, and the experimental methodologies used to investigate its roles.

Data Presentation: Quantitative Insights into DAPK3 Function

To facilitate a clear understanding of DAPK3's biochemical and cellular activities, the following tables summarize key quantitative data from various studies.

Table 1: Inhibitor Affinity and Potency for DAPK3

| Inhibitor | Type of Value | Value (nM) | Target(s) |

| TC-DAPK 6 | IC50 | 225 | DAPK3 |

| TC-DAPK 6 | IC50 | 69 | DAPK1 |

| HS-38 | Kd | 280 | DAPK3 (ZIPK) |

| HS-38 | Kd | 300 | DAPK1 |

| HS-38 | IC50 | 200 | PIM3 |

| HS-56 | Ki | 260 | DAPK3 |

| HS-56 | Ki | 208 | Pim-3 |

| HS-56 | Ki | 2940 | Pim-1 |

| HS-56 | Ki | >100000 | Pim-2 |

| HS-148 | Ki | 119 | DAPK3 |

| HS-94 | Ki | 126 | DAPK3 |

Table 2: Quantitative Effects of DAPK3 on Cellular Processes

| Cellular Process | Experimental System | Observation | Quantitative Change |

| Autophagy | DAPK3-overexpressed MKN28 cells | Increased ULK1 phosphorylation at Ser556 | ~2-fold increase |

| Tumor Growth (in vivo) | Xenograft of DAPK3-knockdown A549 cells | Reduced tumor growth | Significant reduction in tumor volume and weight |

| Tumor Growth (in vivo) | Xenograft of DAPK3-overexpressed MKN45 cells | Slower tumor growth | Palpable tumors observed at 3 weeks vs. 7 days in control |

Core Cellular Functions and Signaling Pathways of DAPK3

DAPK3's functional diversity stems from its involvement in multiple signaling cascades, often acting as a nodal point for integrating various cellular signals.

Apoptosis

Overexpression of DAPK3 is known to induce the morphological changes characteristic of apoptosis. This pro-apoptotic function is dependent on its kinase activity. DAPK3 can trigger apoptosis from nuclear PML oncogenic domains and its activity in this context can be negatively regulated by the pro-survival kinase AKT.

Autophagy

DAPK3 is a key regulator of autophagy, a cellular recycling process. It can directly phosphorylate and activate ULK1, a critical initiator of autophagy, at serine 556. This phosphorylation event facilitates the formation of the ULK1 complex, which is essential for the subsequent steps of autophagosome formation. DAPK3's role in autophagy is crucial for its tumor-suppressive functions in certain cancers, like gastric cancer. Additionally, DAPK3 has been shown to be essential for the fusion of autophagosomes with lysosomes by mediating the assembly of the STX17-SNAP29-VAMP8 complex.

Cell Migration and Invasion

DAPK3 plays a significant, albeit context-dependent, role in cell motility. In triple-negative breast cancer (TNBC), DAPK3 is overexpressed and promotes migration and invasion. This is achieved, in part, by inhibiting the levels of desmoplakin (DSP), a key component of cell-adhesion complexes called desmosomes. Both the kinase and the C-terminal leucine-zipper domains of DAPK3 are essential for this function. DAPK3's interaction with Leucine-zipper protein 1 (LUZP1) protects it from proteasomal degradation, thereby enhancing its pro-migratory effects. Conversely, in some contexts, DAPK3 can inhibit cell migration.

Smooth Muscle Contraction

DAPK3 is a key regulator of smooth muscle contraction. It can directly phosphorylate the regulatory light chain of myosin II (MLC20), a key event in initiating contraction. Additionally, DAPK3 can phosphorylate and inhibit myosin phosphatase target subunit 1 (MYPT1), which leads to a sustained contractile state by preventing the dephosphorylation of MLC20. This dual mechanism makes DAPK3 a critical player in regulating vascular tone and blood pressure.

Role in Cancer

The role of DAPK3 in cancer is complex and appears to be highly context-dependent, with reports supporting both tumor-suppressive and oncogenic functions.

-

Tumor Suppressor: Loss-of-function mutations in DAPK3 have been identified in various tumors, and its expression is often downregulated in cancers like gastric carcinoma, correlating with increased invasion and poorer survival. Its ability to induce apoptosis and autophagy contributes to its tumor-suppressive activities. Furthermore, DAPK3 can negatively regulate the canonical Wnt/β-catenin signaling pathway.

-

Oncogene: In contrast, DAPK3 is overexpressed in TNBC and promotes migration and invasion. In non-small cell lung cancer (NSCLC) cells, DAPK3 has been shown to control proliferation, migration, and invasion through the ERK/c-Myc signaling pathway.

Immune Signaling

Recent evidence has implicated DAPK3 as a crucial component of the innate immune system. It is an essential kinase for the activation of the STING (stimulator of interferon genes) pathway, which is critical for the anti-tumor immune response. DAPK3 is required for both the stabilization of STING protein and its subsequent activation upon stimulation, leading to the production of type I interferons and the initiation of an anti-tumor immune response.

Experimental Protocols: Methodologies for Studying DAPK3

This section provides an overview of key experimental protocols used to investigate the various functions of DAPK3.

In Vitro Kinase Assay

This assay is fundamental for determining the kinase activity of DAPK3 and for identifying its substrates.

-

Principle: Recombinant DAPK3 is incubated with a potential substrate in the presence of ATP. The transfer of a phosphate group from ATP to the substrate is then detected.

-

Methodology:

-

Incubate recombinant active DAPK3 with the purified substrate protein in a kinase assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

Initiate the reaction by adding ATP (typically in the µM to mM range).

-

Incubate at 30-37°C for a defined period (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer and heating.

-

Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody or by autoradiography if using radiolabeled [γ-³²P]ATP.

-

Apoptosis Assays

-

TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

-

Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Methodology:

-

Fix and permeabilize cells.

-

Incubate with a reaction mixture containing TdT and fluorescently labeled dUTPs.

-

Wash and analyze by fluorescence microscopy or flow cytometry.

-

-

-

Annexin V Staining: Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early event in apoptosis.

-

Principle: Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent dye and binds to apoptotic cells.

-

Methodology:

-

Resuspend cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide) to distinguish apoptotic from necrotic cells.

-

Incubate in the dark.

-

Analyze by flow cytometry.

-

-

Autophagy Flux Assay

-

mRFP-GFP-LC3 Reporter Assay: A robust method to monitor the complete autophagy process (autophagosome formation and lysosomal degradation).

-

Principle: Cells are transfected with a plasmid encoding LC3 fused to both a pH-sensitive GFP and a pH-stable mRFP. In neutral autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with acidic lysosomes, the GFP signal is quenched, while the mRFP signal persists (red puncta).

-

Methodology:

-

Transfect cells with the mRFP-GFP-LC3 plasmid.

-

Apply experimental treatment to induce or inhibit autophagy.

-

Visualize and quantify yellow and red puncta by fluorescence microscopy. An increase in red-only puncta indicates increased autophagic flux.

-

-

Cell Migration and Invasion Assays

-

Transwell (Boyden Chamber) Assay:

-

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. A chemoattractant is placed in the lower chamber. Migratory cells move through the pores to the underside of the membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).

-

Methodology:

-

Seed cells in serum-free medium in the upper chamber.

-

Add medium with a chemoattractant (e.g., FBS) to the lower chamber.

-

Incubate for a set period (e.g., 12-48 hours).

-

Remove non-migratory cells from the upper surface of the membrane.

-

Fix, stain, and count the cells on the lower surface.

-

-

Gene Knockdown/Knockout

-

siRNA-mediated Knockdown: For transient silencing of DAPK3 expression.

-

Methodology: Transfect cells with DAPK3-specific small interfering RNAs (siRNAs) using a suitable transfection reagent. Analyze the effects on protein levels and cellular processes after 48-72 hours.

-

-

CRISPR/Cas9-mediated Knockout: For generating stable cell lines with permanent loss of DAPK3 function.

-

Methodology: Transfect cells with a plasmid expressing Cas9 nuclease and a guide RNA (gRNA) targeting the DAPK3 gene. Select and screen for clones with successful gene knockout.

-

Conclusion

DAPK3/ZIPK is a kinase with a remarkably diverse and complex cellular role. Its involvement in fundamental processes such as apoptosis, autophagy, and cell migration, coupled with its intricate regulation and context-dependent functions in cancer and immunity, underscores its importance in cellular physiology and pathology. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further unravel the complexities of DAPK3 signaling and to explore its potential as a therapeutic target. Future investigations will undoubtedly continue to illuminate the multifaceted nature of this critical enzyme.

HS148: A Technical Guide to a Selective DAPK3 Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of HS148, a selective chemical probe for Death-Associated Protein Kinase 3 (DAPK3). This document details the probe's quantitative data, experimental protocols for its use, and visual representations of its mechanism of action within key signaling pathways.

Quantitative Data Summary

This compound is a potent and selective inhibitor of DAPK3.[1][2] The following table summarizes its key quantitative metrics, providing a clear comparison of its activity against DAPK3 and other kinases.

| Target | Parameter | Value (nM) | Selectivity | Reference |

| DAPK3 | Ki | 119 | - | [1][2] |

| PIM1 | Ki | >10,000 | >84-fold | [1] |

| PIM2 | Ki | >10,000 | >84-fold | [1] |

| PIM3 | Ki | >10,000 | >84-fold | [1] |

Table 1: In vitro potency and selectivity of this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to effectively utilize this compound in their studies.

Biochemical Kinase Inhibition Assay

This protocol outlines the determination of the in vitro potency (Ki) of this compound against DAPK3 using a radiometric kinase assay.

Materials:

-

Recombinant human DAPK3 enzyme

-

This compound compound

-

Myelin Basic Protein (MBP) as substrate

-

[γ-³²P]ATP

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

-

96-well plates

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add 10 µL of the diluted this compound or DMSO (vehicle control) to each well.

-

Add 20 µL of a solution containing recombinant DAPK3 enzyme and MBP substrate in kinase buffer.

-

Initiate the kinase reaction by adding 10 µL of [γ-³²P]ATP in kinase buffer.

-

Incubate the plate at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Determine the Ki value by fitting the data to the appropriate dose-response curve using graphing software.

NanoBRET™ Target Engagement Assay

This protocol describes the confirmation of this compound binding to DAPK3 in living cells using the NanoBRET™ technology.

Materials:

-

HEK293 cells

-

Plasmid encoding DAPK3-NanoLuc® fusion protein

-

Transfection reagent

-

Opti-MEM™ I Reduced Serum Medium

-

NanoBRET™ tracer

-

This compound compound

-

96-well white assay plates

-

Luminescence plate reader equipped with 450 nm and 610 nm filters

Procedure:

-

Transfect HEK293 cells with the DAPK3-NanoLuc® fusion plasmid and seed them into 96-well white assay plates. Incubate for 24-48 hours.

-

Prepare serial dilutions of this compound in DMSO.

-

Prepare a working solution of the NanoBRET™ tracer in Opti-MEM™.

-

To the assay plate, add the diluted this compound or DMSO (vehicle control).

-

Add the NanoBRET™ tracer solution to all wells.

-

Incubate the plate at 37°C in a CO₂ incubator for a specified time (e.g., 2 hours) to allow for compound entry and target engagement.

-

Add the NanoLuc® substrate to all wells.

-

Read the luminescence at 450 nm (donor emission) and 610 nm (acceptor emission) within 10 minutes.

-

Calculate the raw BRET ratio by dividing the acceptor signal (610 nm) by the donor signal (450 nm).

-

Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.

-

Determine the IC50 value by plotting the mBU values against the logarithm of the this compound concentration and fitting to a dose-response curve.

Cellular Apoptosis Assay (Flow Cytometry)

This protocol details the evaluation of this compound's effect on DAPK3-mediated apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[3][4][5]

Materials:

-

A relevant cell line (e.g., a cancer cell line where DAPK3 is implicated in apoptosis)

-

This compound compound

-

Apoptosis-inducing agent (e.g., staurosporine, as a positive control)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 24-48 hours). Include an untreated control and a positive control treated with an apoptosis-inducing agent.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.

-

Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

-

Evaluate the dose-dependent effect of this compound on apoptosis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key signaling pathways involving DAPK3 and a typical experimental workflow for characterizing a chemical probe like this compound.

References

- 1. Targeting Pim Kinases and DAPK3 to Control Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 3. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Structural Basis of HS148 Inhibition of DAPK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis of HS148-mediated inhibition of Death-Associated Protein Kinase 3 (DAPK3). It consolidates quantitative data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in kinase inhibitor development and cell signaling.

Introduction to DAPK3 and its Inhibition by this compound

Death-Associated Protein Kinase 3 (DAPK3), also known as Zipper-Interacting Protein Kinase (ZIPK), is a calcium/calmodulin-independent serine/threonine kinase. It plays a crucial role in a variety of cellular processes, including apoptosis, autophagy, and smooth muscle contraction. Dysregulation of DAPK3 has been implicated in several pathologies, including cancer and hypertension, making it an attractive target for therapeutic intervention.

This compound is a potent and selective inhibitor of DAPK3. Its development was informed by the structural understanding of how related compounds bind to the DAPK3 active site. This guide delves into the specifics of this interaction, providing a foundational understanding for further research and development.

Quantitative Inhibition Data

The inhibitory potency of this compound against DAPK3 has been quantified through biochemical assays. The key inhibitory constant is summarized in the table below.

| Inhibitor | Target | Inhibition Constant (Kᵢ) | Selectivity |

| This compound | DAPK3 | 119 nM[1][2] | >10-fold over Pim kinases[3] |

| HS94 | DAPK3 | 126 nM | >20-fold over Pim kinases[3] |

| HS56 | DAPK3 / Pim-3 | 315 nM / 72 nM | Dual inhibitor[3] |

| HS38 | DAPK1 / DAPK3 | 300 nM / 280 nM (Kd) | Potent DAPK1/3 inhibitor[4] |

Structural Basis of Inhibition

A definitive understanding of the structural basis of this compound's interaction with DAPK3 comes from the co-crystal structure of the precursor compound, HS38, in complex with DAPK3 (PDB ID: 5VJA)[5]. This compound was developed based on the structural insights gained from this complex[5].

The DAPK3-HS38 co-crystal structure reveals that the inhibitor binds to the ATP-binding pocket of the kinase domain. The pyrazolo[3,4-d]pyrimidinone core of HS38 forms key hydrogen bonds with the hinge region of the kinase, a characteristic interaction for many kinase inhibitors. The specific substitutions on this core in this compound are designed to optimize interactions with the surrounding amino acid residues, thereby enhancing potency and selectivity. While a co-crystal structure of DAPK3 with this compound is not publicly available, molecular modeling based on the 5VJA structure can provide valuable insights into the precise binding mode of this compound.

DAPK3 Signaling Pathways and the Impact of Inhibition

DAPK3 is a node in several critical signaling pathways. Its inhibition by this compound can therefore have significant downstream effects.

Role in Apoptosis and Autophagy

DAPK3 is a known regulator of programmed cell death. It can induce apoptosis through its kinase activity[6]. Furthermore, DAPK3 is involved in the induction of autophagy, a cellular process for degrading and recycling cellular components. Recent studies have shown that DAPK3 can directly phosphorylate and activate ULK1, a key kinase in the autophagy initiation complex, suggesting a tumor-suppressive role in gastric cancer[7]. Inhibition of DAPK3 by this compound can be expected to modulate these cell death pathways.

Involvement in the STING Pathway

Recent evidence has highlighted DAPK3 as a crucial positive regulator of the STING (Stimulator of Interferon Genes) pathway, which is essential for innate immunity[8]. DAPK3 is required for the activation of STING and the subsequent induction of type I interferons. This function is dependent on DAPK3's kinase activity. Therefore, inhibition of DAPK3 with this compound could potentially dampen the innate immune response in certain contexts.

Experimental Protocols

The following sections outline the general methodologies employed to characterize the inhibition of DAPK3 by this compound.

Recombinant DAPK3 Expression and Purification

For in vitro assays, human DAPK3 is typically expressed as a fusion protein (e.g., with a GST-tag) in E. coli. The protein is then purified using affinity chromatography (e.g., Glutathione-Sepharose for GST-tagged proteins). The purity and concentration of the recombinant protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

DAPK3 Kinase Assay for Inhibitor Profiling

The inhibitory activity of compounds like this compound is commonly determined using a radiometric kinase assay. While the precise conditions for the this compound Kᵢ determination are not publicly detailed, a general protocol is as follows:

Objective: To measure the phosphorylation of a substrate peptide by DAPK3 in the presence of varying concentrations of an inhibitor.

Materials:

-

Recombinant active DAPK3

-

Kinase buffer (e.g., HEPES-based buffer with MgCl₂)

-

ATP (spiked with [γ-³²P]-ATP)

-

DAPK3 substrate peptide (e.g., a synthetic peptide derived from a known DAPK3 substrate like MYPT1)

-

This compound or other test inhibitors

-

Phosphocellulose paper or other means to separate phosphorylated from unphosphorylated substrate

-

Scintillation counter

General Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant DAPK3, and the substrate peptide.

-

Add varying concentrations of the inhibitor (this compound) or vehicle (DMSO) to the reaction mixture and pre-incubate.

-

Initiate the kinase reaction by adding the ATP/[γ-³²P]-ATP mix.

-

Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a strong acid like phosphoric acid).

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper to remove unreacted [γ-³²P]-ATP.

-

Quantify the incorporated ³²P on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

-

The Kᵢ value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the Kₘ of DAPK3 for ATP.

Crystallography of DAPK3-Inhibitor Complexes

To obtain structural information, the DAPK3 protein is crystallized in the presence of the inhibitor.

General Procedure:

-

Express and purify a crystallizable construct of the DAPK3 kinase domain.

-

Mix the purified protein with a molar excess of the inhibitor (e.g., HS38).

-

Screen a wide range of crystallization conditions (precipitants, buffers, additives) using techniques like vapor diffusion (sitting or hanging drop).

-

Optimize promising crystallization hits to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model.

-

Refine the structure and build the inhibitor into the electron density map.

-

Validate the final structure.

Conclusion